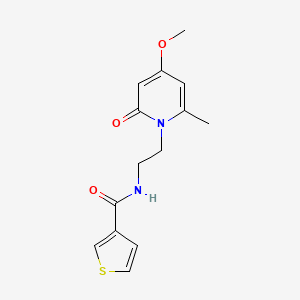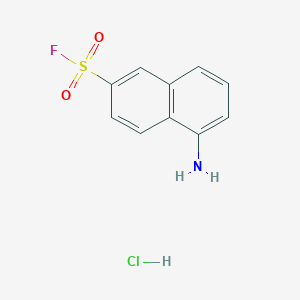
N2-benzyl-N4-(4-methoxyphenyl)pteridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-benzyl-N4-(4-methoxyphenyl)pteridine-2,4-diamine is a synthetic organic compound belonging to the pteridine family Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as enzyme cofactors and pigments
Mechanism of Action
Target of Action
It is known that pteridines, a class of compounds to which this compound belongs, are involved in various biological processes and can interact with a wide range of targets .
Mode of Action
Pteridines are known to undergo various reactions including photochemistry, substitution at ring nitrogens, nucleophilic substitution at ring carbons, and organometallic couplings . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Pteridines are known to be involved in several biosynthetic pathways and can act as biological pigments and enzyme cofactors .
Result of Action
It is known that pteridines can have diverse biological effects due to their involvement in various biochemical processes .
Preparation Methods
The synthesis of N2-benzyl-N4-(4-methoxyphenyl)pteridine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pteridine derivatives, benzyl halides, and 4-methoxyaniline.
Reaction Conditions: The key steps include nucleophilic substitution reactions where the pteridine core is functionalized with benzyl and 4-methoxyphenyl groups. These reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base such as potassium carbonate.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
N2-benzyl-N4-(4-methoxyphenyl)pteridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pteridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups, allowing for further functionalization of the compound. Common reagents include alkyl halides and amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted pteridines and their derivatives.
Scientific Research Applications
N2-benzyl-N4-(4-methoxyphenyl)pteridine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of folate metabolism and related pathways.
Medicine: Research is ongoing into its potential as an anticancer agent, given its structural similarity to known chemotherapeutic agents.
Industry: The compound is explored for use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Comparison with Similar Compounds
N2-benzyl-N4-(4-methoxyphenyl)pteridine-2,4-diamine can be compared with other similar compounds:
Similar Compounds: Examples include methotrexate, a well-known anticancer agent, and other pteridine derivatives like tetrahydrobiopterin.
Uniqueness: The unique combination of benzyl and 4-methoxyphenyl groups in this compound provides distinct chemical properties and potential biological activities that differentiate it from other pteridines.
Properties
IUPAC Name |
2-N-benzyl-4-N-(4-methoxyphenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c1-27-16-9-7-15(8-10-16)24-19-17-18(22-12-11-21-17)25-20(26-19)23-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSGMZXRBNCVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2860998.png)







![[(2R,3R,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B2861014.png)
![3-(6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B2861015.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2861016.png)


![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2861020.png)
